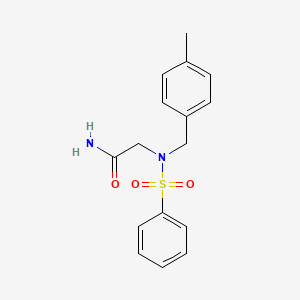![molecular formula C9H8N8S B5730207 1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole, also known as PTMT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities. PTMT has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the levels of adenosine, a molecule that has anti-inflammatory and analgesic effects. Additionally, this compound has been found to reduce the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide, a molecule involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and can be purified by recrystallization. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile compound for studying various disease models.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole. One direction is to further investigate its mechanism of action and signaling pathways involved in its biological effects. Another direction is to study its potential therapeutic applications in various diseases, such as inflammatory disorders, pain, and epilepsy. Additionally, there is a need to investigate the safety and efficacy of this compound in humans, which could pave the way for its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole involves the reaction of 5-mercapto-1H-tetrazole with 1-phenyl-1H-tetrazole-5-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which then undergoes a nucleophilic addition reaction with the thiol group of 5-mercapto-1H-tetrazole. The resulting product is this compound, which can be purified by recrystallization.
Applications De Recherche Scientifique
1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been investigated for its anticonvulsant properties and has been found to be effective in reducing seizure activity in animal models of epilepsy.
Propriétés
IUPAC Name |
1-phenyl-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N8S/c1-2-4-7(5-3-1)17-9(12-15-16-17)18-6-8-10-13-14-11-8/h1-5H,6H2,(H,10,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBHYLGNWXMLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)


![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)
![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
